molecular formula C14H17N3O6S B3003455 N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 874806-45-8

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B3003455
CAS No.: 874806-45-8
M. Wt: 355.37
InChI Key: FAEIAQOLTJDQLE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by its unique structure, which includes a pyrimidine ring, sulfonamide group, and dimethoxyphenyl moiety.

Mechanism of Action

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria and is an attractive drug target .

Mode of Action

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide interacts with its target, the bacterial RNAP, by binding to the switch region of the enzyme . This interaction inhibits the activity of RNAP, thereby disrupting the synthesis of RNAs in bacteria .

Biochemical Pathways

The inhibition of RNAP by N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide affects the transcription process in bacteria. Transcription is a crucial step in gene expression, where the information in a DNA sequence is copied into RNA. By inhibiting RNAP, this compound disrupts the normal functioning of bacterial cells, leading to their death .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and low toxicity , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

The result of the action of N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is the inhibition of bacterial growth. It displays potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with urea and a sulfonamide derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced sulfonamide compounds, and substituted pyrimidine derivatives. These products can be further characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide include:

Uniqueness

What sets this compound apart is its dual functionality as both an antibacterial and a potential building block for more complex molecules. Its ability to inhibit bacterial RNA polymerase makes it a valuable candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6S/c1-16-8-12(13(18)17(2)14(16)19)24(20,21)15-10-6-5-9(22-3)7-11(10)23-4/h5-8,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEIAQOLTJDQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816794
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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